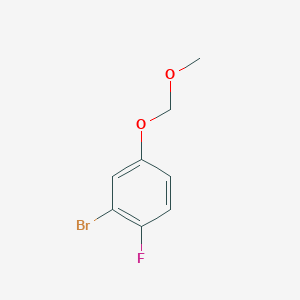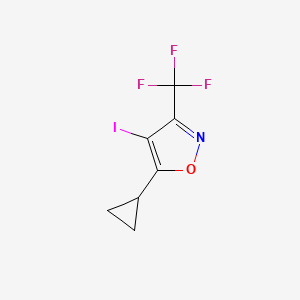
5-Cyclopropyl-4-iodo-3-(trifluoromethyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-4-iodo-3-(trifluoromethyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with cyclopropyl, iodine, and trifluoromethyl groups. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . The trifluoromethyl group, in particular, imparts unique properties to the compound, such as increased metabolic stability and altered electronic characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-4-iodo-3-(trifluoromethyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine (NEt3) . This reaction proceeds under mild conditions and provides good yields of the desired isoxazole .
Another approach involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . This method also yields iodoisoxazoles efficiently and can be performed under relatively mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropyl-4-iodo-3-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cycloaddition Reactions: Isoxazoles can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Cycloaddition: Catalysts such as copper(I) or ruthenium(II) are often used in cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield azido or thiol-substituted isoxazoles .
Applications De Recherche Scientifique
5-Cyclopropyl-4-iodo-3-(trifluoromethyl)isoxazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-4-iodo-3-(trifluoromethyl)isoxazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects . The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its overall efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxaflutole: A herbicide with a similar isoxazole core structure, used for weed control.
Sulfamethoxazole: An antibiotic containing an isoxazole ring, used to treat bacterial infections.
Muscimol: A psychoactive compound with an isoxazole structure, found in certain mushrooms.
Uniqueness
5-Cyclopropyl-4-iodo-3-(trifluoromethyl)isoxazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and metabolic properties . This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Propriétés
Formule moléculaire |
C7H5F3INO |
|---|---|
Poids moléculaire |
303.02 g/mol |
Nom IUPAC |
5-cyclopropyl-4-iodo-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C7H5F3INO/c8-7(9,10)6-4(11)5(13-12-6)3-1-2-3/h3H,1-2H2 |
Clé InChI |
OMKKPRSVDXHWDP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C(=NO2)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


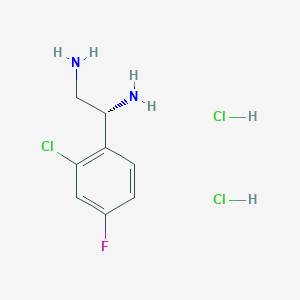
![(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13051067.png)
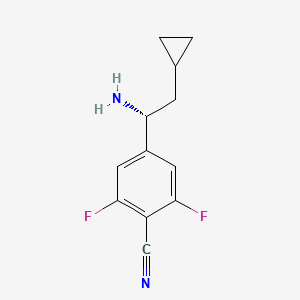
![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13051078.png)
![(3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13051080.png)
![2-Fluoro-8-azaspiro[4.5]decane hcl](/img/structure/B13051090.png)

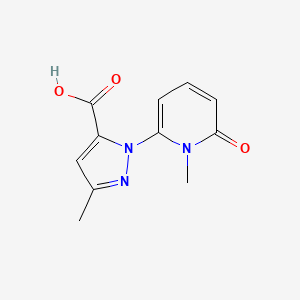

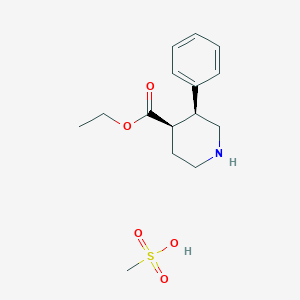
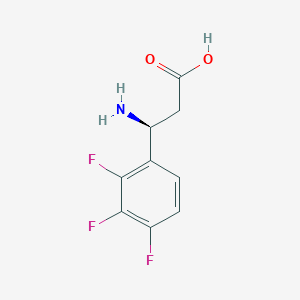

![Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13051113.png)
